molecular formula C23H27NO3S B281695 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Número de catálogo B281695
Peso molecular: 397.5 g/mol
Clave InChI: DNDSIVYFMLCCBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor that plays a crucial role in the development and progression of several types of cancer, including breast, ovarian, and gastric cancer. HER2 overexpression is associated with increased cell proliferation, survival, and metastasis. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HER2-positive cancers.

Mecanismo De Acción

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a reversible inhibitor of HER2 kinase activity. It binds to the ATP-binding pocket of the kinase domain and prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and survival. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a higher selectivity for HER2 than other members of the HER family, such as EGFR and HER3.
Biochemical and Physiological Effects:
4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the phosphorylation of HER2 and downstream signaling molecules, such as AKT and ERK. It also induces cell cycle arrest and apoptosis. In vivo studies have shown that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits tumor growth and metastasis in xenograft models of breast, ovarian, and gastric cancer. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments include its high selectivity for HER2, its ability to inhibit HER2 kinase activity, and its ability to enhance the efficacy of other anti-cancer agents. The limitations of using 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include its low solubility in aqueous solutions, its low stability in physiological conditions, and its potential toxicity to normal cells.

Direcciones Futuras

There are several future directions for the research and development of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. These include:
1. Clinical Trials: 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is currently being evaluated in clinical trials for the treatment of HER2-positive cancers. Further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination Therapy: 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab. Further studies are needed to determine the optimal combination therapy for HER2-positive cancers.
3. Biomarker Identification: HER2 overexpression is a biomarker for the efficacy of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in HER2-positive cancers. Further studies are needed to identify other biomarkers that can predict the response to 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide.
4. Structural Optimization: The synthesis of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps and has a low overall yield. Further studies are needed to optimize the synthesis and improve the yield of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide.
In conclusion, 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a promising small molecule inhibitor that targets HER2 kinase activity in HER2-positive cancers. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Further research is needed to determine its safety and efficacy in humans and to identify optimal combination therapies and biomarkers for its use.

Métodos De Síntesis

The synthesis of 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials are commercially available and include 3-methylphenol, 4-tert-butylbenzenesulfonyl chloride, and 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. The intermediate compounds are prepared through reactions such as nitration, reduction, and coupling. The final coupling reaction involves the use of a palladium catalyst and a base to form the desired product. The overall yield of the synthesis is approximately 10-15%.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of HER2-positive cancers. In vitro studies have shown that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the proliferation and survival of HER2-overexpressing cancer cells. It also induces cell cycle arrest and apoptosis. In vivo studies have demonstrated that 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits tumor growth and metastasis in xenograft models of breast, ovarian, and gastric cancer. 4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and trastuzumab.

Propiedades

Fórmula molecular

C23H27NO3S

Peso molecular

397.5 g/mol

Nombre IUPAC

4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H27NO3S/c1-15-5-11-21-19(13-15)20-14-17(8-12-22(20)27-21)24-28(25,26)18-9-6-16(7-10-18)23(2,3)4/h6-10,12,14-15,24H,5,11,13H2,1-4H3

Clave InChI

DNDSIVYFMLCCBW-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C

SMILES canónico

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.